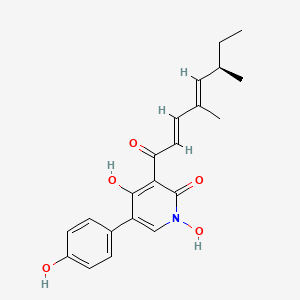

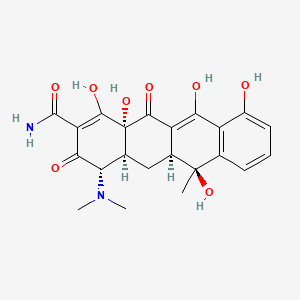

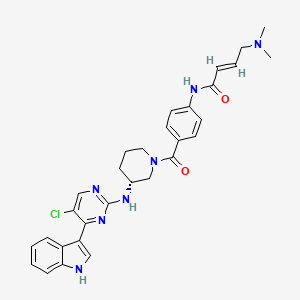

(R,E)-N-(4-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)piperidine-1-carbonyl)phenyl)-4-(dimethylamino)but-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

THZ531 is an inhibitor of cyclin-dependent kinase 12 (Cdk12) and Cdk13 (IC50s = 158 and 69 nM for Cdk12/cyclin K and Cdk13/cyclin K, respectively). It is selective for Cdk12/cyclin K and Cdk13/cyclin K over Cdk9/cyclin T1 and Cdk7/cyclin H/MAT1 (IC50s = 10.5 and 8.5 μM, respectively). THZ531 inhibits proliferation of Jurkat cells with an IC50 value of 50 nM and induces apoptosis in a concentration-dependent manner. It also reduces expression of genes associated with the DNA damage response, including BRCA1, FANCF, and ERCC4, in Jurkat cells when used at a concentration of 50 nM.

THZ531 is a covalent CDK12 and CDK13 covalent inhibitor. Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) play critical roles in the regulation of gene transcription. THZ531 irreversibly targets a cysteine located outside the kinase domain. THZ531 causes a loss of gene expression with concurrent loss of elongating and hyperphosphorylated RNA polymerase II. THZ531 substantially decreases the expression of DNA damage response genes and key super-enhancer-associated transcription factor genes. THZ531 dramatically induced apoptotic cell death. Small molecules capable of specifically targeting CDK12 and CDK13 may thus help identify cancer subtypes that are particularly dependent on their kinase activities.

Applications De Recherche Scientifique

Cancer Therapy: Multiple Myeloma

THZ531: has been studied for its potential in treating Multiple Myeloma (MM) , a type of cancer characterized by the abnormal growth of B cells in the bone marrow. The compound’s inhibition of CDK12 leads to downregulation of genes involved in DNA repair pathways, inducing a state of “BRCAness” which makes cancer cells more susceptible to DNA damage . This vulnerability can be exploited by combining THZ531 with DNA repair inhibitors like DNA-PK inhibitor (KU-0060648) or PARP inhibitor (Olaparib) , resulting in synergistic cell death and a significant reduction in tumor burden in animal models .

Synthetic Lethality

The concept of synthetic lethality can be applied using THZ531 in cancer treatment. By targeting the CDK12 gene, which is essential for the expression of DNA damage response genes, THZ531 can be used in combination with other drugs to cause cell death in cancer cells that have specific genetic deficiencies . This approach is particularly effective in cancers with inherent chromosomal instability and DNA damage, such as MM .

Gene Expression Modulation

THZ531’s inhibition of CDK12 affects the gene expression profile of cancer cells. Treatment with THZ531 leads to extensive changes in gene expression, including the downregulation of genes involved in DNA repair . This modulation of gene expression can be crucial for understanding the progression of certain cancers and developing targeted therapies.

Enhancing Chemotherapy Efficacy

By inducing a state of BRCAness, THZ531 can make cancer cells more sensitive to chemotherapy. When used in combination with chemotherapeutic agents, THZ531 may enhance the efficacy of the treatment by preventing the repair of chemotherapy-induced DNA damage in cancer cells .

Targeting Aberrant DNA Repair Mechanisms

THZ531’s role in downregulating DNA repair genes presents a novel approach to targeting aberrant DNA repair mechanisms in cancer cells. This strategy can be particularly beneficial for treating cancers that rely on certain DNA repair pathways for survival and proliferation .

Development of Therapeutic Regimens

The insights gained from studying the effects of THZ531 on MM cells can lead to the development of new therapeutic regimens. Using CDK12 inhibitors like THZ531 in combination with other DNA repair inhibitors may establish effective treatments for patients with MM and potentially other cancers .

Mécanisme D'action

Target of Action

The primary targets of (R,E)-N-(4-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)piperidine-1-carbonyl)phenyl)-4-(dimethylamino)but-2-enamide, also known as THZ531, are cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) . These kinases are involved in the regulation of gene transcription and DNA damage response .

Mode of Action

THZ531 is a covalent inhibitor of CDK12 and CDK13 . It binds to the ATP-binding site of these kinases, leading to irreversible covalent modification . This inhibits the activity of CDK12 and CDK13, disrupting their role in gene transcription and DNA damage response .

Biochemical Pathways

The inhibition of CDK12 and CDK13 by THZ531 affects several biochemical pathways. It suppresses the expression of DNA repair-related genes and disrupts oncogenic transcriptional programs, including the DNA damage response pathway and MYC target genes . This leads to a state of “BRCAness”, where cells become sensitive to DNA damage and display synthetic lethality when combined with DNA repair inhibitors .

Result of Action

The action of THZ531 leads to robust proliferation inhibition . By suppressing the expression of DNA repair-related genes, it induces a strong DNA damage response in cancer cells . This can lead to heightened cell death and changes in gene expression . In particular, genes involved in DNA repair pathways are downregulated .

Action Environment

The efficacy and stability of THZ531 can be influenced by various environmental factors. One key determinant of THZ531 resistance in cancer cells is the multidrug transporter ABCG2 . Certain kinase inhibitors can block ABCG2 function, thereby sensitizing cells to THZ531 . This suggests that the cellular environment and presence of other compounds can significantly impact the action of THZ531.

Propriétés

IUPAC Name |

(E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)/b10-6+/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYHLPRZRMTJO-MOVYNIQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.